5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid
Description
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid is a halogenated pyridine derivative with a carboxylic acid functional group at position 2. Its structure features chlorine at position 5, iodine at position 2, and methyl groups at positions 4 and 3. These compounds are often used as intermediates in pharmaceutical synthesis, particularly for developing kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
5-chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQSGMDNKINMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the halogenation of 4,6-dimethylpyridine-3-carboxylic acid. The process starts with the chlorination of the pyridine ring, followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki and Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and functional group modifications.
Biology
The compound has been investigated for its potential biological activities:
-
Antimicrobial Activity : Preliminary studies indicate it exhibits significant antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting cellular processes through enzyme inhibition.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cell lines like MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve activation of caspase pathways.
Industry
In industrial applications, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique reactivity allows for the development of novel materials and intermediates in pharmaceutical synthesis.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antimicrobial agent.
Cancer Cell Studies
In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis compared to untreated controls. These findings highlight the need for further investigation into its use as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid with structurally related pyridine derivatives, highlighting substituent positions, molecular weights, and key properties:
*Calculated based on molecular formula C₈H₇ClINO₂.
Key Observations:
Fluorine substitution (e.g., in 2,6-dichloro-5-fluoro analog) enhances metabolic stability due to its strong electronegativity .
Steric and Electronic Properties: Methyl groups at positions 4 and 6 in the target compound create steric bulk, which may limit reactivity at the pyridine ring but improve selectivity in catalysis or drug design . Carboxylic acid at position 3 facilitates hydrogen bonding, enhancing solubility in polar solvents compared to non-acid analogs .
Commercial Availability :
- Several analogs (e.g., 5-bromo-2-iodo and 5-bromo-2-chloro derivatives) are discontinued or require custom synthesis, indicating challenges in large-scale production or niche applications .
Biological Activity
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid (C8H7ClINO2) is a heterocyclic compound notable for its unique structural features, including the presence of both chlorine and iodine atoms. This compound has gained attention in various fields due to its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C8H7ClINO2
- Molecular Weight : 311.5 g/mol
- CAS Number : 2256060-40-7
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Halogenation of Pyridine : The initial step involves chlorination followed by iodination of 4,6-dimethylpyridine-3-carboxylic acid.
- Reagents Used :
- Chlorination: Thionyl chloride
- Iodination: Iodine monochloride
- Reaction Conditions : Controlled temperatures and catalysts are essential for high yield and purity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Interactions : The compound may act as an inhibitor or modulator of specific enzymes. The presence of halogens can enhance binding interactions with active sites on proteins.
Research Findings
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research is ongoing to investigate its efficacy in inhibiting cancer cell proliferation, particularly through apoptosis induction pathways.
Comparative Analysis
A comparison with similar compounds reveals the unique reactivity and potential applications of this compound:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid | Structure | Moderate antimicrobial activity |
| 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid | Structure | Lower potency in anticancer assays |
| 5-Chloro-2-fluoro-4,6-dimethylpyridine-3-carboxylic acid | Structure | Reduced enzyme inhibition |
Study on Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial potential .
Investigation into Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, highlighting its potential as a therapeutic agent .
Q & A
Basic: What are the key synthetic routes for 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid, and how does the choice of oxidizing agent affect yield and purity?
Synthesis typically involves halogenation and oxidation steps. For example:
- Halogenation : Introduce iodine at position 2 via electrophilic substitution using iodine monochloride (ICl) in acetic acid .
- Oxidation : Convert methyl groups to carboxylic acids. Potassium permanganate (KMnO₄) in aqueous acidic conditions is common, but over-oxidation may reduce yields. Alternatives like RuO₄ or TEMPO/oxone systems offer better selectivity for pyridine derivatives .
- Yield Optimization : Evidence from analogous compounds (e.g., 5-methoxypyridine-2-carboxylic acid) shows yields of ~47% with KMnO₄, but purity >95% can be achieved via copper salt recrystallization .
Basic: How should researchers validate the structural integrity of this compound, given its halogen and methyl substituents?
A multi-technique approach is critical:
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 54.92% calc. vs. 54.62% found in similar pyridinecarboxylic acids) .
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 326.5 (C₉H₈ClINO₂).
Advanced: How do steric and electronic effects from the 2-iodo and 4,6-dimethyl groups influence reactivity in cross-coupling reactions?
The 2-iodo group facilitates Suzuki-Miyaura or Ullmann couplings due to its moderate leaving ability. However:
- Steric hindrance from 4,6-dimethyl groups may slow transmetallation.
- Electronic effects : The electron-withdrawing carboxylic acid at position 3 deactivates the pyridine ring, requiring Pd catalysts with strong electron-donating ligands (e.g., XPhos) .
- Case Study : In related 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, coupling yields dropped by ~20% when bulky substituents were present .
Advanced: What strategies mitigate instability during storage, particularly for the carboxylic acid moiety?
- Storage Conditions : Store at 2–8°C under inert gas (N₂/Ar) to prevent decarboxylation.
- Derivatization : Convert to stable esters (e.g., ethyl or tert-butyl) for long-term storage, then hydrolyze back as needed .
- pH Control : Maintain acidic conditions (pH 4–5) in solution to avoid deprotonation-induced degradation .
Advanced: How can computational modeling predict regioselectivity in further functionalization?
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The 5-chloro group directs electrophiles to position 2, while nucleophiles target position 4 due to the electron-deficient ring .
- Example : For a similar compound, 6-(4-chlorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, DFT predicted regioselective bromination at position 5, confirmed experimentally .
Basic: What analytical methods resolve contradictions in purity assessments between HPLC and elemental analysis?
- HPLC-DAD/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Purity >95% (HPLC) aligns with >95.0% (HLC) in commercial standards .
- Discrepancy Handling : If elemental analysis shows deviations (e.g., N% <9.15%), check for residual solvents or inorganic salts via TGA .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Though the compound is not chiral, scaling introduces:
- Byproduct Formation : Aggressive iodination may produce di-iodinated derivatives. Use controlled stoichiometry (1:1 ICl:substrate) .
- Purification : Scale-friendly techniques like centrifugal partition chromatography (CPC) improve recovery of the carboxylic acid form vs. column chromatography .
Basic: What safety protocols are essential given the compound’s halogen and carboxylic acid groups?
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat sources (P210) .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
- Disposal : Follow EPA guidelines for halogenated waste (D003) .
Advanced: How does this compound serve as a precursor for bioactive molecules?
- Antimicrobial Agents : Derivatives like 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile show activity against S. aureus (MIC: 8 µg/mL) .
- Agrochemicals : Analogous pyridinecarboxylic acids (e.g., clopyralid) are herbicidal; iodine substitution enhances soil persistence .
Advanced: What mechanistic insights explain contradictions in catalytic vs. stoichiometric iodination yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
